

A Comparative Guide to Inter-Laboratory Quantification of N-Nitroso-Salbutamol

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Compound of Interest

Compound Name: *N-Nitroso-Salbutamol*

Cat. No.: *B13451198*

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The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide. **N-Nitroso-Salbutamol**, a potential impurity in Salbutamol-containing medications, requires robust and sensitive analytical methods for its detection and quantification to ensure patient safety. This guide provides an objective comparison of analytical methodologies for **N-Nitroso-Salbutamol** quantification, supported by experimental data from established regulatory sources.

Quantitative Method Performance Comparison

Accurate and precise quantification of **N-Nitroso-Salbutamol** at trace levels is critical. The following table summarizes the performance of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed by the Health Sciences Authority (HSA) of Singapore and the Taiwan Food and Drug Administration (TFDA).

Parameter	HSA Method[1]	TFDA Method[2]
Instrumentation	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD)	0.1 µg/g	Not Reported
Limit of Quantification (LOQ)	0.2 µg/g[1]	0.025 µg/g[2]
Linearity (Correlation Coefficient)	> 0.99[1]	Not explicitly stated, but a calibration curve is used.
Recovery	70-125%[1]	Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures across different laboratories. Below are the summarized experimental protocols for the HSA and TFDA methods.

Health Sciences Authority (HSA) Method[1]

1. Sample Preparation:

- An amount of powdered sample equivalent to 10 mg of Salbutamol drug substance is accurately weighed into a 15 mL polypropylene conical bottom centrifuge tube.
- 10 mL of deionized water is added, and the tube is vortexed to mix well and then sonicated for 10 minutes.
- The sample is centrifuged at 3500 rpm for 5 minutes.
- The supernatant is filtered through a 0.2 µm Nylon membrane filter into an HPLC vial.

2. LC-MS/MS Parameters:

- LC Column: Hypersil GOLD analytical column (150×2.1 mm, 3 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in deionized water.

- Mobile Phase B: 0.1% formic acid in Methanol.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

3. System Suitability:

- The linearity of the calibration plot must have a coefficient greater than 0.99.
- The recovery from a spiked sample should be within the range of 70-125%.
- The deviation of the peak area ratio of **N-Nitroso-Salbutamol** in duplicated sample solutions should not be more than 20%.

Taiwan Food and Drug Administration (TFDA) Method[2]

1. Sample Preparation:

- Approximately 0.01 g of the sample is accurately weighed into a 10-mL volumetric flask.
- 8 mL of deionized water is added, mixed well, and sonicated for 10 minutes.
- The solution is diluted to volume with deionized water.
- The solution is transferred to a 15-mL centrifuge tube and centrifuged at 3000 ×g for 5 minutes.
- The supernatant is filtered through a 0.22 µm PVDF membrane filter to obtain the sample solution.

2. LC-MS/MS Parameters:

- LC Column: XSelect HSS T3, 3.5 µm, 3 mm i.d. × 15 cm, or an equivalent product.

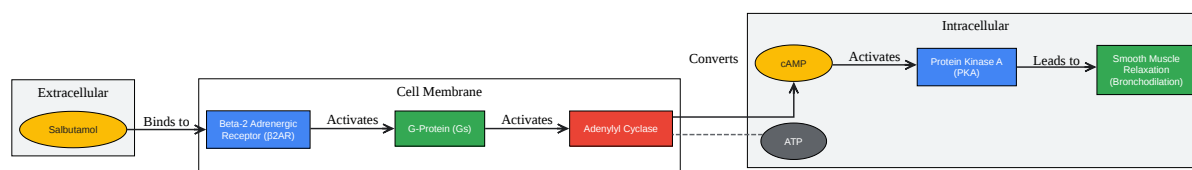
- Mobile Phase A: 1 mL of formic acid diluted to 1000 mL with deionized water.
- Mobile Phase B: 1 mL of formic acid and 200 mL of acetonitrile diluted to 1000 mL with methanol.
- Flow Rate: 0.6 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40°C.
- MS Detection: Multiple Reaction Monitoring (MRM) with electrospray ionization (ESI).

3. Quantification:

- A standard calibration curve is established using the peak area of **N-Nitroso-Salbutamol** versus its concentration.
- The limit of quantification (LOQ) for **N-Nitroso-Salbutamol** is 0.025 μ g/g.

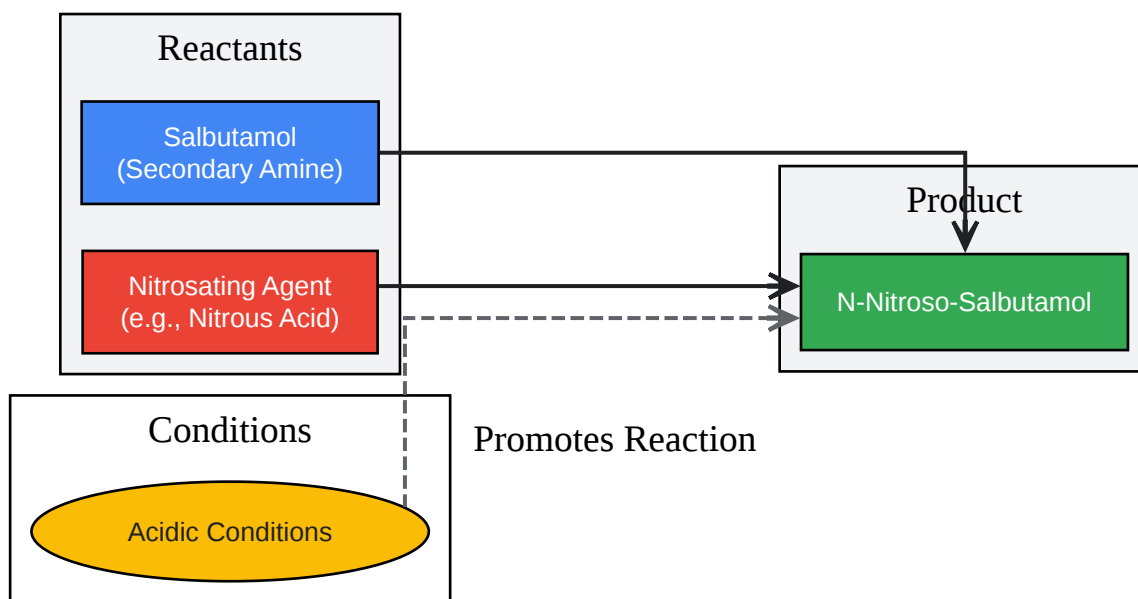
Visualizing Key Pathways

Understanding the biological context of the parent drug and the chemical formation of the nitrosamine impurity is essential for a comprehensive risk assessment.



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Caption: Salbutamol's signaling pathway leading to bronchodilation.



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Caption: Formation of **N-Nitroso-Salbutamol** from Salbutamol.[3][4][5]

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